4-Iodo-2-(methylamino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

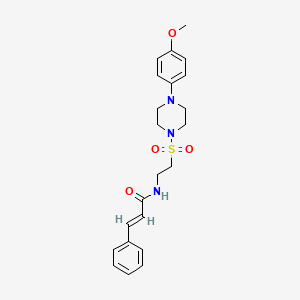

4-Iodo-2-(methylamino)benzoic acid is a chemical compound with the CAS Number: 861547-59-3 . It has a molecular weight of 277.06 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-iodo-2-(methylamino)benzoic acid . The InChI code for the compound is 1S/C8H8INO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

4-Iodo-2-(methylamino)benzoic acid is a powder that is stored at room temperature .Scientific Research Applications

Synthesis of Cyclic Peptides

Cyclic peptides have garnered attention in drug discovery due to their specific binding properties and increased stability4-Iodo-2-(methylamino)benzoic acid is used in the on-resin cyclization methodology for synthesizing cyclic thiodepsipeptides and homodetic peptides . This process involves the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another, forming a ring structure that can enhance the peptide’s biological activity.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, 4-Iodo-2-(methylamino)benzoic acid can act as a linker that enables the synthesis of peptides while attached to a solid support . This technique simplifies the purification process and allows for the sequential addition of amino acids to grow the peptide chain.

Native Chemical Ligation (NCL)

NCL is a method used to chemoselectively join two peptides into one continuous peptide chain4-Iodo-2-(methylamino)benzoic acid plays a role in facilitating NCL by acting as a linker that can be activated post-synthesis to enable cyclization reactions .

Macrocyclization

Macrocyclization refers to the creation of large cyclic molecules, which is crucial in the development of new pharmaceuticals. The compound is instrumental in the synthesis of macrocyclic structures, which can lead to the development of drugs with better efficacy and selectivity .

Chemical Synthesis

As a building block in chemical synthesis, 4-Iodo-2-(methylamino)benzoic acid is used to introduce iodine and amino functionalities into complex molecules. This is particularly useful in creating compounds for material science and life science research .

Analytical Chemistry

In analytical chemistry, derivatives of benzoic acid, like 4-Iodo-2-(methylamino)benzoic acid , can be used as standards or reagents in various analytical techniques to quantify or identify other substances .

Material Science

The iodine moiety in 4-Iodo-2-(methylamino)benzoic acid makes it a valuable precursor for the synthesis of organic semiconductors, which are used in the production of electronic devices .

Drug Design and Discovery

Due to its structural features, 4-Iodo-2-(methylamino)benzoic acid is utilized in drug design as a pharmacophore to improve the binding affinity of new drugs to their target proteins .

properties

IUPAC Name |

4-iodo-2-(methylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXELOMGMAXRELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-(methylamino)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

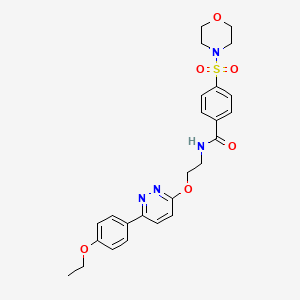

![4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol](/img/structure/B2951001.png)

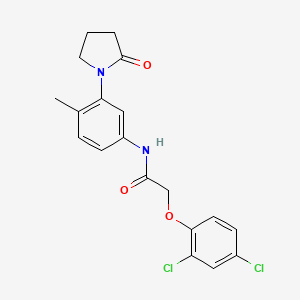

![N-[1-(4-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2951005.png)

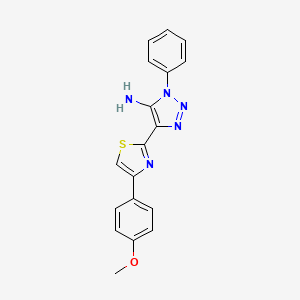

![N-[(furan-2-yl)methyl]-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2951011.png)

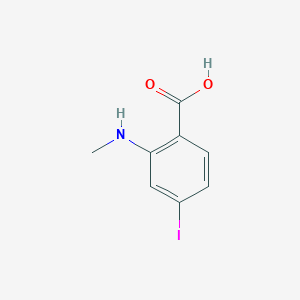

![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)